molecular formula C18H22O2 B15074591 (13S,17S)-17-hydroxy-13-methyl-2,6,7,8,14,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-3-one

(13S,17S)-17-hydroxy-13-methyl-2,6,7,8,14,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-3-one

Cat. No.: B15074591
M. Wt: 270.4 g/mol
InChI Key: MEHHPFQKXOUFFV-FOIPXRHGSA-N
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Description

The compound, commonly known as trienbolone (CAS 10161-33-8), is a synthetic steroidal derivative with the IUPAC name (13S,17S)-17-hydroxy-13-methyl-2,6,7,8,14,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-3-one. It features a cyclopenta[a]phenanthrene core with a 17β-hydroxyl group, a 3-keto moiety, and a 13-methyl substituent. This structure is critical for its anabolic-androgenic activity, making it relevant in veterinary medicine for promoting muscle growth . Proprietary names include Parabolan and Regumate, reflecting its pharmacological applications .

Properties

Molecular Formula

C18H22O2

Molecular Weight

270.4 g/mol

IUPAC Name

(13S,17S)-17-hydroxy-13-methyl-2,6,7,8,14,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C18H22O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h8-10,15-17,20H,2-7H2,1H3/t15?,16?,17-,18-/m0/s1

InChI Key

MEHHPFQKXOUFFV-FOIPXRHGSA-N

Isomeric SMILES

C[C@]12C=CC3=C4CCC(=O)C=C4CCC3C1CC[C@@H]2O

Canonical SMILES

CC12C=CC3=C4CCC(=O)C=C4CCC3C1CCC2O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (13S,17S)-17-hydroxy-13-methyl-2,6,7,8,14,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-3-one typically involves multiple steps, starting from simpler organic molecules. The process often includes:

    Cyclization Reactions: Formation of the cyclopenta[a]phenanthrene core.

    Hydroxylation: Introduction of the hydroxyl group at the 17th position.

    Methylation: Addition of the methyl group at the 13th position.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of catalysts to increase reaction efficiency and yield. The process is carefully controlled to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, where the hydroxyl group may be converted to a ketone or aldehyde.

    Reduction: Reduction reactions can convert the ketone group back to a hydroxyl group.

    Substitution: Various substitution reactions can occur, where different functional groups replace the existing ones.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogens, alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction will typically produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, (13S,17S)-17-hydroxy-13-methyl-2,6,7,8,14,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-3-one is used as a precursor in the synthesis of more complex steroidal compounds. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential roles in cellular processes. Its interactions with various enzymes and receptors are of particular interest.

Medicine

Medically, this compound and its derivatives are explored for their potential therapeutic effects. They may be used in the development of drugs targeting specific hormonal pathways.

Industry

In the industrial sector, this compound is used in the production of various steroid-based products, including pharmaceuticals and performance-enhancing substances.

Mechanism of Action

The mechanism of action of (13S,17S)-17-hydroxy-13-methyl-2,6,7,8,14,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-3-one involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biological pathways, leading to changes in cellular function. The compound’s structure allows it to fit into the active sites of enzymes, influencing their activity and, consequently, the biochemical pathways they regulate.

Comparison with Similar Compounds

Research Findings

Synthesis : Trienbolone is synthesized via Heck coupling reactions, as seen in analogues like compound 57 (). Modifications at C16/C17 (e.g., pyridinmethylene in 5l) improve synthetic yields (83–86%) .

Thermodynamic Stability : Trienbolone’s log KOW (~3.1) indicates moderate lipophilicity, favoring tissue retention over excretion. This contrasts with estrone’s lower log KOW (2.95), correlating with faster metabolic clearance .

Clinical Relevance : Trienbolone’s 13-methyl group prevents aromatization to estrogenic metabolites, a key advantage over testosterone derivatives .

Data Tables

Table 1: Key Spectral Data for Structural Confirmation

Compound MS (ESI) m/z HRMS (DART) [M+H]+ NMR Key Peaks (δ, ppm)
Trienbolone 331.0 (obs) 331.0191 (calc: 331.0189) 1H-NMR: 5.70 (s, 1H, C4-H)
Estrone 271.2 [M+H]+ N/A 13C-NMR: 220.5 (C17-keto)
Compound 5k 469.5 [M+H]+ N/A 1H-NMR: 8.50 (m, 1H, pyridine)

Biological Activity

(13S,17S)-17-hydroxy-13-methyl-2,6,7,8,14,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-3-one is a steroid-like compound that exhibits significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

  • Molecular Formula : C18_{18}H22_{22}O2_{2}
  • Molecular Weight : 270.4 g/mol
  • IUPAC Name : this compound
  • Structural Characteristics : The compound features a complex steroidal structure characterized by a four-ring core that facilitates interactions with biological receptors and enzymes.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Hormonal Activity : As a steroid derivative, it may influence hormonal pathways by binding to steroid receptors and modulating gene expression related to growth and metabolism.
  • Anti-inflammatory Effects : Studies have suggested that it may inhibit pro-inflammatory cytokines and signaling pathways such as NF-kB and MAPK pathways .
  • Antioxidant Properties : The compound has shown potential in scavenging free radicals and reducing oxidative stress in various cellular models .

1. Anti-inflammatory Effects

Recent studies have highlighted the anti-inflammatory properties of this compound:

  • In vitro Studies : The compound demonstrated significant inhibition of inflammatory markers such as IL-6 and TNF-alpha in cultured macrophages .
  • In vivo Studies : Animal models showed reduced symptoms of inflammation when treated with the compound in conditions like ulcerative colitis .

2. Anticancer Potential

Preliminary research suggests this compound may possess anticancer properties:

  • Cell Proliferation Inhibition : In vitro assays indicated that the compound can inhibit cell proliferation in various cancer cell lines by inducing apoptosis .
  • Mechanistic Insights : The anticancer effects are hypothesized to involve modulation of cell cycle regulators and pro-apoptotic factors .

Case Study 1: Ulcerative Colitis Model

In a controlled study using DSS-induced ulcerative colitis in mice:

  • Treatment Protocol : Mice were administered varying doses of the compound.
  • Results :
    • Significant reduction in disease activity index (DAI).
    • Histopathological analysis revealed decreased mucosal damage.
    • Cytokine levels were significantly lower in treated groups compared to controls (p < 0.01) .
Treatment GroupDAI ScoreHistological ScoreIL-6 Level (pg/mL)
Control5.03.5150
Low Dose3.02.0100
High Dose1.51.050

Case Study 2: Cancer Cell Line Study

A study investigating the effects on breast cancer cell lines:

  • Methodology : Cells were treated with various concentrations of the compound.
  • Findings :
    • IC50 values indicated effective inhibition of cell growth at concentrations as low as 10 µM.
    • Flow cytometry analysis confirmed an increase in apoptotic cells following treatment .

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